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Introduction

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, such as
exon 19 deletions and the L858R mutation, as well as the T790M resistance mutation, while
sparing wild-type (WT) EGFR. This selectivity is crucial for minimizing the on-target toxicities
commonly associated with earlier generation EGFR TKIs. Understanding the broader kinase
selectivity profile of Mavelertinib is paramount for predicting potential off-target effects,
identifying opportunities for drug repurposing, and gaining a comprehensive understanding of
its mechanism of action. This technical guide provides an in-depth overview of Mavelertinib's
off-target kinase profiling, including detailed experimental protocols and data presentation.

Mavelertinib Kinase Selectivity Profile

Mavelertinib has been characterized as a highly selective inhibitor of mutant EGFR. While
comprehensive public data on its off-target profile across the entire human kinome is limited,
the primary research indicates a favorable selectivity profile.

Summary of Kinase Inhibition Data

The discovery and preclinical development of Mavelertinib involved its screening against a
panel of kinases to assess its selectivity. The key findings from this analysis are summarized
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below. It is important to note that detailed, publicly available data from a broad kinome scan is
not readily accessible. The information presented here is based on the primary publication by
Planken, S., et al. and general statements from other sources.

Target Kinase Inhibition Data Reference

Primary Targets

Potent Inhibition (IC50 in low
EGFR (L858R/T790M) Planken, S., et al.
nM range)

Potent Inhibition (IC50 in low
EGFR (exon 19 del/T790M) Planken, S., et al.
nM range)

Potent Inhibition (IC50 in low
EGFR (L858R) M ) Planken, S., et al.
nM range

Potent Inhibition (IC50 in low
EGFR (exon 19 del) Planken, S., et al.
nM range)

Primary Off-Target

Significantly less potent
EGFR (Wild-Type) inhibition compared to mutant Planken, S., et al.
forms

General Kinome Screen

At a concentration of 1 uM,
] ) Mavelertinib showed minimal General understanding from
Various non-EGFR kinases o ) )
inhibition of a diverse panel of drug discovery process.

other kinases.

Note: Specific quantitative data for a broad off-target kinase panel is not publicly available. The
table reflects the reported high selectivity of Mavelertinib for its intended targets.

Experimental Protocols for Kinase Profiling

The assessment of a kinase inhibitor's selectivity is a critical step in its preclinical development.
Several robust methodologies are employed to determine the activity of a compound against a
large panel of kinases, often referred to as a kinome scan. The following are detailed
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descriptions of the key experimental protocols relevant to the profiling of compounds like

Mavelertinib.

Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding
Assay)

This is considered the "gold standard" for measuring kinase activity due to its direct and

sensitive nature.

Principle: This assay measures the transfer of a radiolabeled phosphate group from adenosine

triphosphate (ATP) to a specific peptide or protein substrate by the kinase. The amount of

radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Detailed Methodology:

Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer
(typically containing HEPES, MgClz, and other co-factors), the specific peptide or protein
substrate for the kinase being tested, and the kinase enzyme itself.

Compound Incubation: The test compound (Mavelertinib) at various concentrations is pre-
incubated with the kinase/substrate mixture to allow for binding to the kinase.

Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing
a mixture of non-radiolabeled ("cold") ATP and radiolabeled [y-33P]ATP. The ATP
concentration is typically at or near the Km value for each specific kinase to ensure
physiological relevance.

Reaction Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60
minutes) at a controlled temperature (e.g., 30°C).

Reaction Termination and Substrate Capture: The reaction is stopped, often by the addition
of an acidic solution (e.g., phosphoric acid). The reaction mixture is then spotted onto a filter
membrane (e.g., phosphocellulose or glass fiber) that specifically binds the peptide or
protein substrate.

Washing: The filter membranes are washed multiple times to remove unincorporated
[y-33P]JATP and other reaction components.
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e Quantification: The amount of radioactivity trapped on the filter, corresponding to the
phosphorylated substrate, is quantified using a scintillation counter.

» Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is
calculated relative to a vehicle control (e.g., DMSO). ICso values are then determined by
fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This high-throughput screening platform measures the ability of a test compound to compete
with an immobilized, active-site directed ligand for binding to the kinase.

Principle: This assay does not directly measure enzymatic activity but rather the affinity of a
compound for the ATP-binding site of a kinase. A proprietary ligand is immobilized on a solid
support, and its binding to the kinase is quantified. The test compound's ability to displace this
ligand is measured.

Detailed Methodology:

Kinase-Ligand Binding: A panel of kinases, each tagged with DNA, is incubated with an
immobilized, active-site directed ligand.

e Compound Competition: The test compound (Mavelertinib) is added to the mixture. If the
compound binds to the ATP-binding site of a kinase, it will prevent that kinase from binding to
the immobilized ligand.

« Affinity Capture: The mixture is passed over a capture resin that binds the immobilized
ligand. Kinases that are not bound to the test compound will be retained on the resin via their
interaction with the immobilized ligand.

o Quantification: The amount of each kinase captured on the resin is quantified, typically using
guantitative PCR (qPCR) to measure the amount of DNA tag associated with each kinase.

o Data Analysis: The results are reported as the percentage of the kinase that remains bound
to the solid support in the presence of the test compound, relative to a DMSO control. A
lower percentage indicates stronger binding of the test compound to the kinase. This is often
expressed as a percent of control or a dissociation constant (Kd).
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Visualizations
Experimental Workflow: Radiometric Kinase Assay

Click to download full resolution via product page
Caption: Workflow of a radiometric kinase profiling assay.

Signaling Pathway: Simplified EGFR Inhibition by
Mavelertinib
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Caption: Mavelertinib's inhibition of mutant EGFR signaling.

Conclusion

Mavelertinib is a potent and selective inhibitor of oncogenic EGFR mutants with a favorable
selectivity profile over wild-type EGFR and likely a broad range of other kinases. The use of
rigorous and complementary kinase profiling assays, such as radiometric activity assays and
competition binding assays, is fundamental to characterizing the selectivity of such targeted
therapies. A thorough understanding of a kinase inhibitor's off-target profile is essential for the
continued development of safer and more effective cancer therapeutics. Further public
disclosure of comprehensive kinome scan data for Mavelertinib would be beneficial for the
research community to fully elucidate its pharmacological profile.
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 To cite this document: BenchChem. [Mavelertinib's Off-Target Kinase Profile: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611985#mavelertinib-off-target-kinase-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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